![molecular formula C10H14N4OS B2543054 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 894047-20-2](/img/structure/B2543054.png)

6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

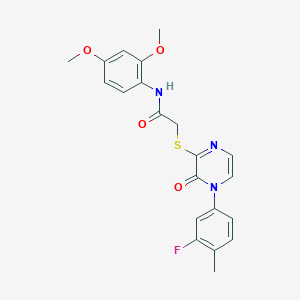

6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic chemical compound. It is part of the pyrimido[4,5-d]pyrimidines class of compounds, which are types of bicyclic [6 + 6] systems . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One common approach is the multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2, yielding the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Applications De Recherche Scientifique

- Application: Les chercheurs ont conçu des inhibiteurs de BTK à base de pyrazolopyrimidine. Ces composés inhibent efficacement BTK, un élément clé de la voie de signalisation du récepteur des cellules B (BCR). Notamment, les composés 13c, 13g, 13h, 13l, 13n et 13o ont montré une activité antiproliférative puissante dans les lignées cellulaires du LCM .

Inhibition de BTK dans le lymphome à cellules du manteau (LCM)

Activité antimycobactérienne

Mécanisme D'action

Target of Action

Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been shown to have significant antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

Related compounds have been found to inhibit cdk2, a cyclin-dependent kinase . This suggests that 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may interact with similar targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to inhibit cdk2, a cyclin-dependent kinase . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest or apoptosis.

Pharmacokinetics

Related compounds have been found to have suitable pharmacokinetic properties . This suggests that this compound may have similar properties, impacting its bioavailability.

Result of Action

Related compounds have been found to have significant antimycobacterial activity . This suggests that this compound may have similar effects, potentially inhibiting the growth of certain bacteria.

Analyse Biochimique

Biochemical Properties

6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is cyclin-dependent kinase (CDK), where it acts as an inhibitor. This interaction is crucial as CDKs are involved in regulating the cell cycle. By inhibiting CDKs, this compound can modulate cell proliferation and growth. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability. This is achieved through the activation of caspases, which are enzymes that play a pivotal role in the execution of apoptosis. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell division and differentiation. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced tumor growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDKs, preventing their interaction with cyclins, which are necessary for their activation. This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell division. Additionally, the compound can induce changes in gene expression by modulating transcription factors. For instance, it has been shown to downregulate the expression of genes involved in cell survival and proliferation, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. In in vitro studies, its effects on cellular function are evident within 24 hours of treatment, with significant apoptosis observed in cancer cell lines. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and tumor growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization for therapeutic applications. Threshold effects have been noted, with significant anticancer activity observed at doses above a certain threshold .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. The compound also affects metabolic flux, leading to alterations in the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, binding proteins in the blood, such as albumin, play a role in its distribution to different tissues. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Additionally, the compound has been observed to localize in the nucleus, where it can influence gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .

Propriétés

IUPAC Name |

6-(3-methylbutylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4OS/c1-6(2)3-4-16-10-12-8-7(5-11-14-8)9(15)13-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHYXXYZBDEFOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NC2=C(C=NN2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)

![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)

![(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2542986.png)

![7-(4-ethylphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2542988.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2542989.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)

![6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2542993.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2542994.png)